molecular formula C30H36Br2N4O2 B607254 EB-3D

EB-3D

Cat. No.: B607254
M. Wt: 644.4 g/mol
InChI Key: SCXVGPSPZQBBDM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

EB-3D, also known as “1,1’-(((Ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide”, is a potent and selective choline kinase α (ChoKα) inhibitor . The following sections will detail its mechanism of action.

Target of Action

The primary target of this compound is choline kinase α (ChoKα) . This enzyme is the first step in the Kennedy pathway leading to the biosynthesis of phosphatidylcholine (PtdCho), the most abundant phospholipid in eukaryotic cell membranes . ChoKα is particularly overexpressed and hyperactivated in aggressive breast cancer .

Mode of Action

This compound interacts with its target, ChoKα, by inhibiting its activity . This results in a reduction in the synthesis of phosphocholine . Furthermore, this compound interferes with phosphatidylcholine biosynthesis via both the CDP-choline pathway and choline uptake by the cell .

Biochemical Pathways

The inhibition of ChoKα by this compound affects the phosphatidylcholine biosynthesis pathway . This disruption in phospholipid homeostasis is associated with an alteration in cholesterol metabolism and cell survival . The effects of this compound could be explained by the modulation of the AMP-activated protein kinase signaling pathway .

Result of Action

This compound has multifactorial effects including the inhibition of ChoKα enzyme activity, downregulation of ChoKα expression, AMPK activation, apoptosis dependent on ER stress, inhibition of basal autophagy, and deregulation of lipid metabolism . These effects lead to cellular senescence, reduced tumor growth, and metastatic dissemination in breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EB-3D involves the preparation of symmetrical biscationic compounds. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

EB-3D undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications .

Scientific Research Applications

EB-3D has a wide range of scientific research applications, including:

Comparison with Similar Compounds

EB-3D is unique in its potent and selective inhibition of choline kinase alpha. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable tool in cancer research and potential therapeutic applications.

Properties

IUPAC Name

1-[[4-[2-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenoxy]ethoxy]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O2.2BrH/c1-31(2)27-13-17-33(18-14-27)23-25-5-9-29(10-6-25)35-21-22-36-30-11-7-26(8-12-30)24-34-19-15-28(16-20-34)32(3)4;;/h5-20H,21-24H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXVGPSPZQBBDM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36Br2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.